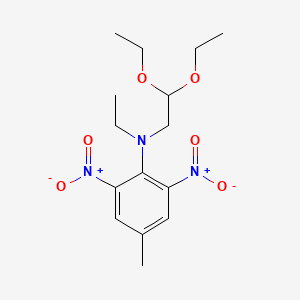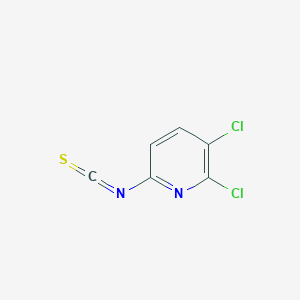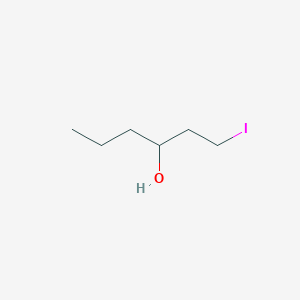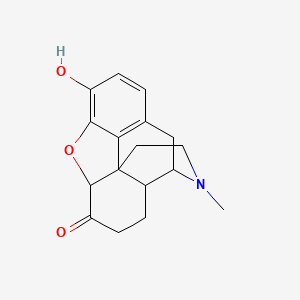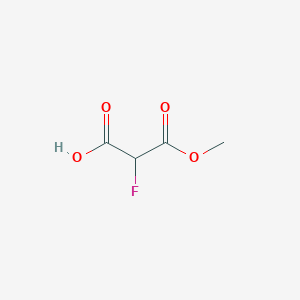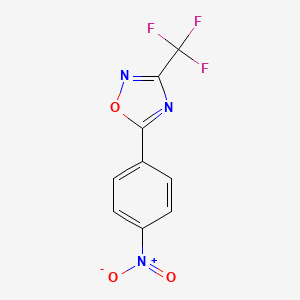![molecular formula C21H26N6O6 B8543243 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid](/img/structure/B8543243.png)
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid
概要
説明
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving tert-butoxycarbonyl (Boc) protected piperazine.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Coupling Reactions: The piperazine and pyrimidine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Nitrobenzoic Acid Moiety: The nitrobenzoic acid moiety is introduced through a nitration reaction followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Coupling: EDCI, DCC, N,N’-diisopropylcarbodiimide (DIC)
Major Products
Reduction: Corresponding amines
Substitution: Various substituted piperazine derivatives
Coupling: Larger, more complex organic molecules
科学的研究の応用
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- (4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Uniqueness
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is unique due to its combination of a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
特性
分子式 |
C21H26N6O6 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C21H26N6O6/c1-13-12-22-19(23-15-6-5-14(18(28)29)11-16(15)27(31)32)24-17(13)25-7-9-26(10-8-25)20(30)33-21(2,3)4/h5-6,11-12H,7-10H2,1-4H3,(H,28,29)(H,22,23,24) |
InChIキー |
UAYIKKURQRXKHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (3-amino-4'-fluoro-[1,1'-biphenyl]-4-YL)carbamate](/img/structure/B8543161.png)
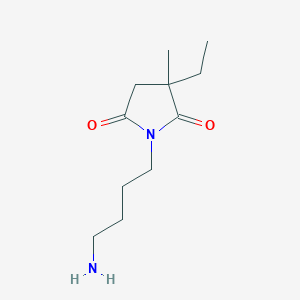
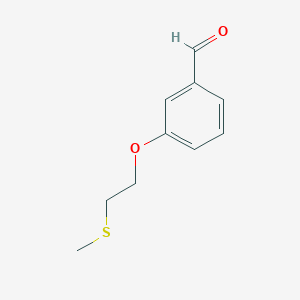

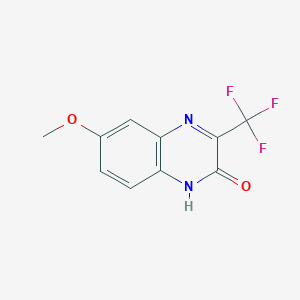
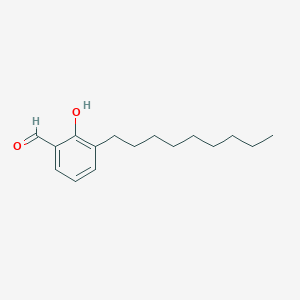
![1-[3-(o-Methylphenyl)propyl]piperazine](/img/structure/B8543213.png)
